molecular formula C15H21ClN2O2 B3092494 (R)-3-(4-Chloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester CAS No. 1228556-99-7

(R)-3-(4-Chloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B3092494
CAS RN: 1228556-99-7
M. Wt: 296.79 g/mol
InChI Key: WWWIVVADARKSAS-ZDUSSCGKSA-N
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Description

-(R)-3-(4-Chloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester, also known as R-3-CPP, is an organic compound that has been studied for its potential applications in the scientific field. The compound is an ester of 3-(4-chlorophenyl)-piperazine-1-carboxylic acid, and it has a molecular formula of C17H22ClNO2. R-3-CPP has been studied for its potential use as a chemical catalyst, a drug, and as a biochemical and physiological agent.

Scientific Research Applications

Synthesis and Characterization

  • Piperazine derivatives have been synthesized through various chemical reactions, including condensation and cyclization, characterized by spectroscopic methods (LCMS, NMR, IR), and confirmed by single crystal X-ray diffraction (XRD) analysis. These compounds are investigated for their potential applications in medicinal chemistry and material science due to their structural versatility and potential biological activities (Sanjeevarayappa et al., 2015).

Biological Evaluation

  • Some piperazine derivatives exhibit moderate antibacterial and anthelmintic activities. Their biological evaluation is crucial for the development of new therapeutic agents. The structure-activity relationship (SAR) studies help in understanding the pharmacophore necessary for the desired biological activities (Sanjeevarayappa et al., 2015).

Anticorrosive Properties

  • The anticorrosive behavior of novel heterocyclic compounds, including those based on piperazine, has been investigated for carbon steel protection in corrosive environments. These studies highlight the potential of piperazine derivatives in industrial applications, where they can serve as effective corrosion inhibitors, contributing to the longevity and durability of metal-based structures (Praveen et al., 2021).

Methodological Advances

  • Research on piperazine derivatives also contributes to methodological advances in synthetic chemistry, offering new routes for the synthesis of complex molecules. These studies provide insights into optimizing reaction conditions, increasing yields, and improving the selectivity of synthetic processes, which are vital for the production of pharmaceuticals and fine chemicals (Yang et al., 2021).

properties

IUPAC Name

tert-butyl (3R)-3-(4-chlorophenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWIVVADARKSAS-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(4-Chloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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